molecular formula C6H10N4O B13185857 1-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-one

1-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-one

Cat. No.: B13185857
M. Wt: 154.17 g/mol
InChI Key: PTTLXPAPWGLSIA-UHFFFAOYSA-N
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Description

1-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-one is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-one typically involves a multi-step process. One common method is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction conditions usually include a copper(I) catalyst, such as copper(I) bromide, and a ligand to stabilize the copper species .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted triazole compounds.

Mechanism of Action

The mechanism of action of 1-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-one involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-stacking interactions, which are crucial for its biological activity. These interactions can modulate the activity of enzymes and receptors, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-one is unique due to the presence of both the amino and propanone groups, which confer additional reactivity and potential for functionalization. This makes it a versatile building block for the synthesis of a wide range of derivatives with diverse applications.

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

1-amino-3-(1-methyltriazol-4-yl)propan-2-one

InChI

InChI=1S/C6H10N4O/c1-10-4-5(8-9-10)2-6(11)3-7/h4H,2-3,7H2,1H3

InChI Key

PTTLXPAPWGLSIA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)CC(=O)CN

Origin of Product

United States

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